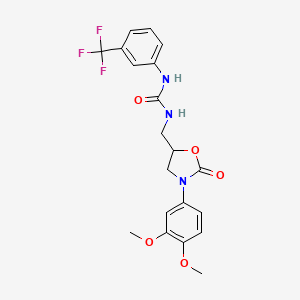
1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H20F3N3O5 and its molecular weight is 439.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazolidinone Ring : This is achieved through cyclization reactions involving amino alcohols and carbonyl compounds.
- Introduction of the Dimethoxyphenyl Group : This step often utilizes palladium-catalyzed cross-coupling reactions.
- Attachment of the Urea Moiety : The urea linkage is formed through reaction with isocyanates or similar reagents under controlled conditions.
Antidiabetic Properties
Recent studies have indicated that derivatives of urea, including compounds similar to the one , exhibit significant inhibition of the enzyme α-glucosidase , which plays a crucial role in carbohydrate metabolism. For instance, a related study reported IC50 values ranging from 2.14 µM to 115 µM for various urea analogs, demonstrating potent antidiabetic activity .
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| 3u | 2.14 | Most potent α-glucosidase inhibitor |
| 3r | 4.87 | Improved activity with ortho-methyl substitution |
| 3s | 76.20 | Decreased activity with meta substitution |
| 3t | 69.83 | Decreased activity with para substitution |
The mechanism by which these compounds exert their biological effects often involves:
- Binding to Enzymes : The urea moiety forms hydrogen bonds with active site residues of enzymes like α-glucosidase.
- Modulation of Biological Pathways : By inhibiting key enzymes, these compounds can alter metabolic pathways associated with diabetes and potentially other metabolic disorders.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the phenyl groups significantly impact biological activity. For instance:
- Substituents on the Dimethoxyphenyl Group : The position and type of substituents (e.g., methyl, halogens) on this group can enhance or diminish inhibitory potency against α-glucosidase.
- Trifluoromethyl Substitution : The presence of trifluoromethyl groups has been associated with increased lipophilicity and improved binding affinity to target enzymes.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that various analogs of urea exhibited differential inhibition against α-glucosidase, suggesting a strong correlation between structural features and biological activity .
- Docking Studies : Molecular docking simulations have provided insights into the binding interactions between these compounds and their target enzymes, revealing critical hydrogen bonding and hydrophobic interactions that contribute to their potency .
属性
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O5/c1-29-16-7-6-14(9-17(16)30-2)26-11-15(31-19(26)28)10-24-18(27)25-13-5-3-4-12(8-13)20(21,22)23/h3-9,15H,10-11H2,1-2H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCUYLRYXYQONQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(OC2=O)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














